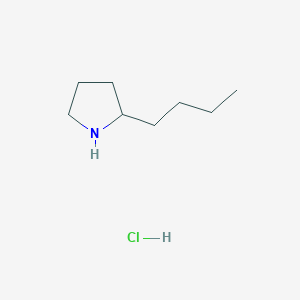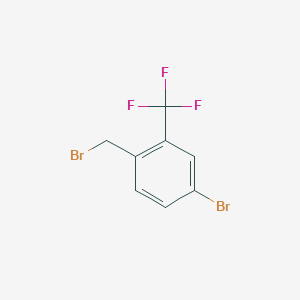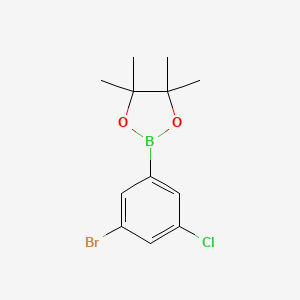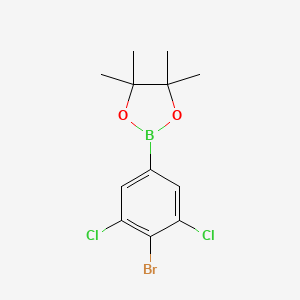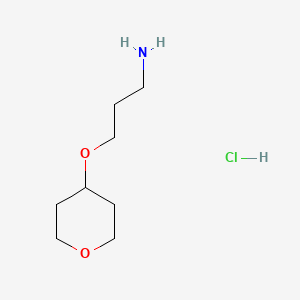
4-(3-Aminopropoxy)oxane hydrochloride
Overview
Description
“4-(3-Aminopropoxy)oxane hydrochloride” is a chemical compound with the CAS number 1354953-57-3 . It is a high-quality reference standard .
Synthesis Analysis
The synthesis of “4-(3-Aminopropoxy)oxane hydrochloride” involves complex chemical processes. Detailed information about its synthesis can be found in specialized chemical databases and literature .Molecular Structure Analysis
The molecular structure of “4-(3-Aminopropoxy)oxane hydrochloride” includes 28 bonds in total, with 11 non-H bonds, 4 rotatable bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 2 ethers (aliphatic) . The molecular formula is C8H18ClNO2 .Chemical Reactions Analysis
The chemical reactions involving “4-(3-Aminopropoxy)oxane hydrochloride” are complex and require specialized knowledge in chemistry. Unfortunately, specific information about its chemical reactions was not found in the available resources .Scientific Research Applications
Surface Functionalization and Stability
Aminosilanes, including compounds similar in functionality to 4-(3-Aminopropoxy)oxane hydrochloride, are extensively used as coupling agents for the functionalization of silica surfaces. A significant challenge is the loss of covalently attached silane layers upon exposure to water, attributed to siloxane bond hydrolysis catalyzed by the amine functionality. Research has explored conditions under which amine-functionalized surfaces exhibit greater hydrolytic stability, finding that layers prepared in anhydrous toluene at elevated temperatures are denser and more stable than those prepared at room temperature or in vapor phase. This insight is crucial for applications requiring durable surface modifications in aqueous environments (Smith & Chen, 2008).
Bioimaging and Photoluminescence
In bioimaging, octa-aminopropyl polyhedral oligomeric silsesquioxane hydrochloride salt (OA-POSS) functionalized carbon dots, derived from compounds akin to 4-(3-Aminopropoxy)oxane hydrochloride, have been synthesized for cell imaging. These carbon dots exhibit favorable photoluminescent properties, resistance to photobleaching, and excellent stability in biological matrices, making them suitable for multicolor imaging in biological systems (Wang et al., 2015).
Plasma Polymerization for Surface Modification
The plasma polymerization of aminosilanes, similar to 4-(3-Aminopropoxy)oxane hydrochloride, using open-air atmospheric arc plasma jet technology, demonstrates the potential for surface functionalization with amine groups. This method has been shown to retain amine and amide groups in the resulting coatings, suggesting its utility in creating functional coatings with specific chemical properties for various applications (Said, Arefi-Khonsari, & Pulpytel, 2016).
Environmental Contaminant Degradation
Research into the microbially driven Fenton reaction for the degradation of 1,4-dioxane, a carcinogenic ether compound, has shown the potential of using biochemical processes for environmental remediation. This innovative approach uses the bacterium Shewanella oneidensis to catalyze the degradation of contaminants without the need for exogenous chemicals or UV irradiation, offering a foundation for the development of in situ remediation technologies (Sekar & DiChristina, 2014).
properties
IUPAC Name |
3-(oxan-4-yloxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c9-4-1-5-11-8-2-6-10-7-3-8;/h8H,1-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGPUACUVWINHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminopropoxy)oxane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




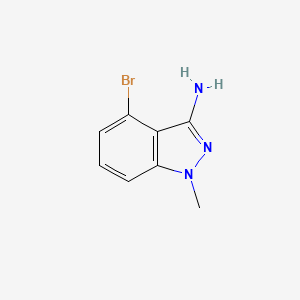

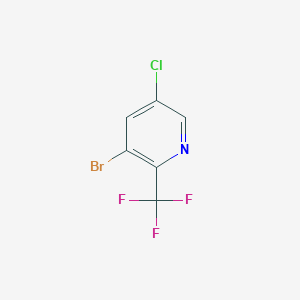
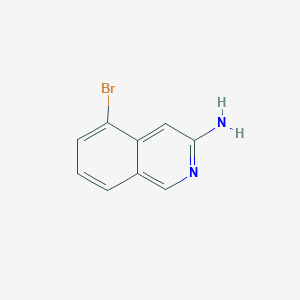
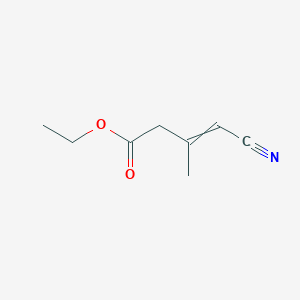
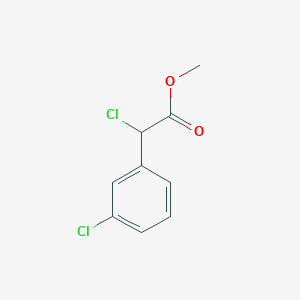
![([1-(Ethoxymethyl)cyclopropyl]methyl)amine hydrochloride](/img/structure/B1524676.png)
